The compound is classified as an aromatic amide with specific substitutions that enhance its chemical properties. It is primarily used in medicinal chemistry, particularly in the development of antimicrobial agents and other therapeutic compounds. The specific CAS number for this compound is 218157-69-8, which allows for precise identification in chemical databases.
The synthesis of N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide typically involves several key steps:
The typical yield reported for this synthesis can range from 85% to 98%, depending on the conditions used during the reactions, such as temperature and reaction time .
The molecular structure of N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide can be described as follows:
The compound's structure can be represented using various notation systems, including SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier). For example, the SMILES representation is C(C(=O)N(C)Cl)c1ccc(c(c1)C#N)C(F)(F)F
.
N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide participates in various chemical reactions due to its functional groups:
These reactions are critical for modifying the compound's properties to optimize its efficacy in biological applications .
The mechanism of action of N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide involves interactions at the molecular level with biological targets:
Understanding these mechanisms enables researchers to design more effective derivatives tailored for specific therapeutic targets .
The physical and chemical properties of N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide are essential for predicting its behavior in various environments:
These properties influence its formulation in pharmaceutical applications and its storage requirements .
N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide finds applications across various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2